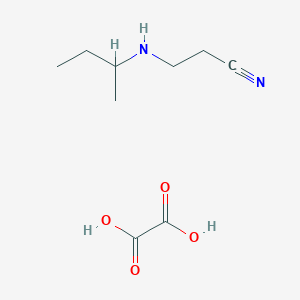

![molecular formula C21H17N3O4S B2951029 N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide CAS No. 893948-27-1](/img/structure/B2951029.png)

N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

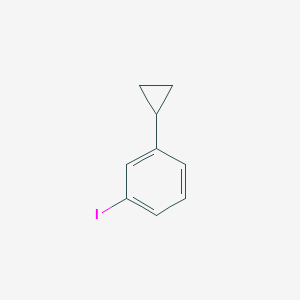

The compound is a complex organic molecule that likely contains a pyrazole ring (a five-membered ring with three carbon atoms and two nitrogen atoms), a thieno ring (a five-membered ring with four carbon atoms and one sulfur atom), and a benzofuran ring (a fused ring system consisting of a benzene ring fused to a furan ring). The molecule also contains a p-tolyl group, which is a functional group derived from toluene .

Synthesis Analysis

While specific synthesis methods for this compound were not found, pyrazolo compounds are often synthesized via reactions of hydrazonoyl halides with appropriate heterocyclic amines . Similarly, benzofuran derivatives can be synthesized through various methods, including free radical cyclization cascades .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the pyrazole, thieno, and benzofuran rings, as well as the p-tolyl group. These groups could potentially participate in a variety of chemical reactions .Wissenschaftliche Forschungsanwendungen

Anticancer Agents

The thieno[3,4-c]pyrazole core is structurally similar to compounds that have shown promise as anticancer agents . The combination of thiazole and pyrazole rings has been associated with antitumor properties, and derivatives of these compounds have been studied for their potential as topoisomerase II alpha inhibitors , which are crucial in the replication of cancer cells.

Organic Dye-Sensitized Solar Cells

Compounds with a benzofuran moiety, such as the one , have been used in the design of organic dye-sensitized solar cells (DSSCs) . These cells are a promising technology for converting solar energy into electricity, and the compound’s structure could be beneficial in the synthesis of sensitizers for DSSCs.

Antimicrobial Activity

The pyrazole ring is known for its broad spectrum of biological activities, including antimicrobial properties . The compound could be synthesized and screened for activity against various microorganisms, contributing to the development of new antimicrobial drugs.

Synthesis of Fused Pyrazoles

The compound’s structure allows for the possibility of synthesizing fused pyrazoles, which are valuable in medicinal chemistry due to their diverse biological activities . These activities include anti-inflammatory, analgesic, and antipyretic properties, making them useful in drug development.

Inhibitors of Signaling Pathways

Pyrazole derivatives have been studied as inhibitors of various signaling pathways, such as the Hedgehog (Hh) signaling cascade . The compound could be explored for its potential to inhibit specific pathways involved in diseases like cancer.

Development of Photophysical Agents

Due to the presence of both thieno and pyrazole rings, the compound may exhibit exceptional photophysical properties . This makes it a candidate for the development of new materials with specific light-absorption or emission characteristics, which could be applied in fields like optoelectronics.

Neuroprotective Agents

Compounds containing pyrazole rings have shown neuroprotective effects . The compound could be investigated for its potential to protect nerve cells from damage or degeneration, which is particularly relevant in conditions like Alzheimer’s disease.

Agricultural Chemicals

Pyrazole derivatives are also used in the agrochemical industry . The compound could be evaluated for its effectiveness as an insecticide or herbicide, contributing to the development of new agricultural products.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O4S/c1-13-6-8-15(9-7-13)24-20(16-11-29(26,27)12-17(16)23-24)22-21(25)19-10-14-4-2-3-5-18(14)28-19/h2-10H,11-12H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPNPAOADRGGQOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC5=CC=CC=C5O4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

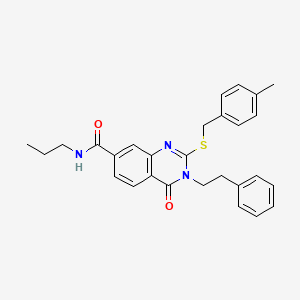

![[3,4,5-Triacetyloxy-6-(2-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B2950946.png)

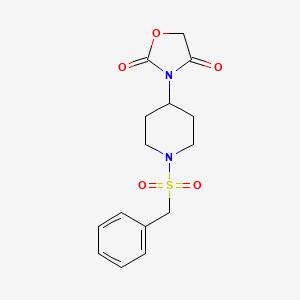

![2-amino-4-(4-bromophenyl)-7-methyl-5-oxo-6-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2950948.png)

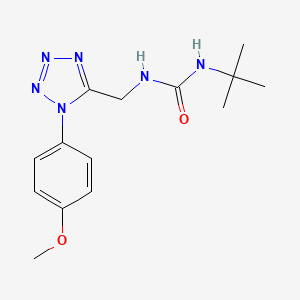

![tert-butyl 2-(pyrazine-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2950951.png)

![3-{[2-(Trifluoromethyl)-4-quinazolinyl]amino}benzoic acid hydrochloride](/img/structure/B2950952.png)

![2-methyl-N-(4-methylbenzo[d]thiazol-2-yl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2950954.png)

![methyl 2-(8-(2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2950956.png)

![3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-methylbenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2950957.png)

![4-(2,2-difluoroethoxy)-2-methyl-5H,6H,7H-cyclopenta[d]pyrimidine](/img/structure/B2950962.png)

![2-[[1-(3,4-Dimethoxybenzoyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2950968.png)